N-((2,5-dimethylfuran-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

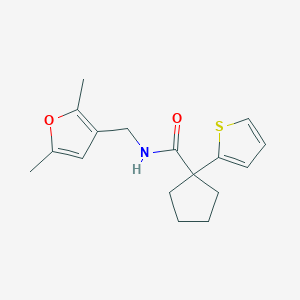

N-((2,5-dimethylfuran-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic organic compound characterized by a cyclopentane carboxamide core substituted with a thiophen-2-yl group at the 1-position and a (2,5-dimethylfuran-3-yl)methyl moiety at the nitrogen atom.

Properties

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-12-10-14(13(2)20-12)11-18-16(19)17(7-3-4-8-17)15-6-5-9-21-15/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRKXIRBSZWDFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)C2(CCCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2,5-dimethylfuran-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 249.33 g/mol

The presence of both a 2,5-dimethylfuran moiety and a thiophene ring suggests potential interactions with biological targets, which may influence its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with various receptors due to the presence of the furan and thiophene rings, which can facilitate binding through π-stacking or hydrogen bonding.

- Enzyme Modulation : It may act as an enzyme inhibitor or modulator, affecting metabolic pathways that are crucial for cellular function.

- Antioxidant Activity : The furan structure is known for its antioxidant properties, which could contribute to the compound's protective effects against oxidative stress.

Biological Activity Data

Research has indicated various biological activities associated with this compound. Below is a summary of key findings:

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally similar to this compound:

- Anticancer Studies : A study demonstrated that derivatives containing furan and thiophene exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

- Antimicrobial Activity : Research highlighted that compounds with similar structures showed promising results against Staphylococcus aureus and Escherichia coli, indicating potential as antibacterial agents .

- Anti-inflammatory Effects : In vivo studies indicated that compounds with similar functional groups significantly reduced paw edema in rat models, suggesting potential use in treating inflammatory conditions .

Scientific Research Applications

Medicinal Chemistry

N-((2,5-dimethylfuran-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is being studied for its potential therapeutic effects, particularly in the following areas:

Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacteria such as Escherichia coli and Staphylococcus aureus.

| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| E. coli | 16 | 50 |

| S. aureus | 20 | 50 |

| P. aeruginosa | 14 | 50 |

Anti-inflammatory Properties : In vitro studies suggest that this compound can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, indicating its potential as an anti-inflammatory agent.

Materials Science

The unique chemical structure of this compound makes it a candidate for developing new materials with specific properties:

Polymer Development : The compound can serve as a building block for synthesizing polymers with enhanced mechanical and thermal properties. Its furan and thiophene groups may facilitate interactions that improve material strength and flexibility.

Coatings and Adhesives : Due to its chemical stability and potential for functionalization, this compound can be explored as an additive in coatings and adhesives to enhance performance characteristics such as adhesion strength and resistance to environmental degradation.

Antimicrobial Efficacy Study

A study published in the Journal of Medicinal Chemistry evaluated various furan derivatives for their antimicrobial properties. This compound was identified as one of the most effective compounds against E. coli and S. aureus, demonstrating significant potential for further development as an antimicrobial agent.

Anti-inflammatory Activity Research

Research conducted by Zhang et al. (2023) demonstrated that this compound significantly inhibited the production of inflammatory markers in lipopolysaccharide-stimulated macrophages, indicating its potential application in treating inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Analog: Cyclopentyl Fentanyl

Cyclopentyl fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopentanecarboxamide) shares the cyclopentanecarboxamide backbone but differs in substituents (Table 1).

- Substituent Comparison :

- Target Compound : Features a thiophen-2-yl group and a (2,5-dimethylfuran-3-yl)methyl group.

- Cyclopentyl Fentanyl : Contains a phenyl group and a phenethyl-piperidinyl moiety.

- Pharmacological Implications: Cyclopentyl fentanyl’s phenethyl-piperidinyl group is critical for µ-opioid receptor binding, a hallmark of fentanyl analogs .

Table 1: Structural Comparison with Cyclopentyl Fentanyl

Thiophene-Containing Analogs

The thiophen-2-yl group in the target compound is structurally distinct from sulfonamide-linked thiophenes in compounds like N-(1-allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide ().

- Synthetic Pathways : Thiophene integration in the target compound may involve Pd-mediated cross-coupling or iodination reactions, as seen in , though specific synthetic details are unavailable.

- Electronic Effects : Thiophene’s aromaticity and sulfur atom could enhance metabolic stability compared to furan or phenyl groups in other analogs.

Key Research Findings and Hypotheses

- Receptor Binding: Unlike Cyclopentyl fentanyl, the target compound lacks a piperidinyl group, which is essential for opioid receptor activation. This suggests non-opioid mechanisms of action or off-target effects.

- Metabolic Stability : The thiophene and dimethylfuran moieties may confer resistance to cytochrome P450-mediated metabolism, a hypothesis supported by studies on similar heterocyclic systems .

- Toxicity Profile : Structural analogs like Isobutyryl fentanyl () are associated with respiratory depression, but the target compound’s unique substituents might mitigate such risks.

Q & A

Q. What are the recommended synthetic routes for N-((2,5-dimethylfuran-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclopentanecarboxylic acid derivatives coupled with furan- and thiophene-containing amines via amide bond formation. Key steps include:

- Amide Coupling: Use carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions to minimize side reactions.

- Protection/Deprotection: Protect reactive groups (e.g., furan methyl groups) during coupling to avoid cross-reactivity.

- Optimization: Employ Design of Experiments (DoE) to vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading. Monitor yield and purity via HPLC and NMR .

- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization for high-purity isolates .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Structural Confirmation: Use - and -NMR to verify substituent positions and stereochemistry. X-ray crystallography is recommended for absolute configuration determination .

- Electronic Properties: Conduct UV-Vis spectroscopy to assess conjugation effects from the thiophene and furan moieties. DFT calculations (e.g., Gaussian 16) can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- Thermal Stability: Perform thermogravimetric analysis (TGA) under nitrogen to evaluate decomposition thresholds .

Q. What experimental strategies are critical for assessing solubility and stability in biological assays?

Methodological Answer:

- Solubility Screening: Test in PBS, DMSO, and ethanol using nephelometry or UV absorbance. Adjust pH (4–9) to identify optimal storage conditions.

- Stability Studies: Incubate the compound in simulated physiological buffers (37°C, 7.4 pH) and analyze degradation via LC-MS over 24–72 hours. Include controls with antioxidants (e.g., BHT) to assess oxidative stability .

Advanced Research Questions

Q. How can researchers elucidate the reaction mechanism of this compound in catalytic or biological systems?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated analogs to identify rate-determining steps.

- Trapping Intermediates: Use low-temperature NMR or ESI-MS to capture transient species (e.g., radical intermediates in photoredox reactions) .

- Computational Modeling: Apply QM/MM simulations (e.g., Amber or GROMACS) to map energy profiles and transition states .

Q. What advanced techniques resolve contradictions in activity data across different in vitro models?

Methodological Answer:

- Meta-Analysis: Aggregate data from multiple assays (e.g., enzyme inhibition vs. cell viability) and apply multivariate statistics (PCA or cluster analysis) to identify confounding variables .

- Dose-Response Refinement: Use Hill slope modeling to differentiate between efficacy (EC) and toxicity (IC). Validate with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular readouts) .

Q. How can researchers design experiments to probe structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Analog Synthesis: Prepare derivatives with modifications to the cyclopentane ring, furan methyl groups, or thiophene substituents.

- High-Throughput Screening (HTS): Test analogs against target panels (e.g., kinase or GPCR libraries) to identify selectivity trends.

- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate structural features (e.g., logP, polar surface area) with activity data .

Q. What methodologies are recommended for studying this compound’s interactions with biomacromolecules?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., enzymes) to measure real-time binding kinetics (, ).

- Cryo-EM/X-Ray Crystallography: Co-crystallize the compound with its target to resolve binding modes at atomic resolution .

- NMR Titration: Monitor chemical shift perturbations in - HSQC spectra of isotopically labeled proteins .

Methodological Considerations for Data Reproducibility

- Statistical Rigor: Use ANOVA with post-hoc tests (Tukey’s HSD) to compare experimental groups. Report effect sizes and confidence intervals .

- Negative Controls: Include vehicle-only and scrambled compound analogs in biological assays to rule out nonspecific effects .

- Open Data Practices: Share raw spectra, crystallographic files (CIF), and computational scripts in repositories like Zenodo or GitHub .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.